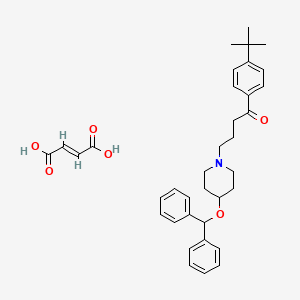
Ebastine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ebastine fumarate is a useful research compound. Its molecular formula is C36H43NO6 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Formulations
Ebastine is available in various formulations, including tablets and fast-dissolving forms. The typical dosages are 10 mg and 20 mg. A significant challenge in developing ebastine formulations is its low water solubility, which affects bioavailability. Recent innovations have focused on improving solubility through novel formulation techniques that enhance the compound's therapeutic effectiveness while maintaining patient safety .
| Formulation Type | Dosage | Bioavailability | Notes |
|---|---|---|---|
| Tablets | 10 mg | Moderate | Standard formulation |
| Tablets | 20 mg | Moderate | Higher efficacy reported |
| Fast-dissolving | 10 mg | Enhanced | Improved absorption rate |
Allergic Rhinitis
Ebastine has been extensively studied for its effectiveness in managing allergic rhinitis (AR), both seasonal (SAR) and perennial (PAR). Clinical trials indicate that ebastine significantly reduces symptoms such as nasal discharge, congestion, sneezing, and itchy eyes compared to placebo .
- Efficacy Studies:
Chronic Urticaria
Ebastine is also effective in treating chronic idiopathic urticaria (CIU), where it helps reduce wheal formation and itching. Studies have demonstrated that ebastine not only alleviates symptoms but also has a favorable safety profile with minimal sedation effects .
- Key Findings:
Pharmacodynamic Properties
Ebastine exhibits several pharmacodynamic effects that contribute to its therapeutic profile:
- Histamine Antagonism: It effectively inhibits histamine-induced reactions such as wheal and flare responses.
- Anti-inflammatory Effects: Ebastine has been noted to reduce eosinophil counts and inflammatory mediators in patients with allergic conditions .
- Cognitive Effects: Compared to first-generation antihistamines, ebastine has a lower incidence of sedation and cognitive impairment, making it suitable for patients requiring alertness during treatment .
Case Studies and Evidence-Based Insights
Several clinical studies have reinforced the efficacy of ebastine:
- A double-blind study involving patients with SAR showed significant improvements in total symptom scores with both 10 mg and 20 mg doses compared to placebo (P<0.05)【2】【3】.
- In patients with bronchial asthma, ebastine was effective at reducing peripheral blood eosinophil counts【3】.
- Another study indicated that ebastine improved the quality of life for patients suffering from chronic urticaria by significantly reducing itch severity【7】.
化学反应分析
Salt Formation with Fumaric Acid
Ebastine forms a 1:1 salt with fumaric acid via proton transfer, confirmed by crystallographic studies:
-
Reaction : Ebastine (free base) + fumaric acid → ebastinium hydrogen fumarate .
-
Crystal Structure : Monoclinic system with twinning due to pseudo-merohedry. The salt exhibits strong N–H⋯O hydrogen bonds (2.697 Å) and disordered conformations .
Key Observations :
-
The hydrogen fumarate anion forms a short O–H⋯O hydrogen bond (1.98 Å) .
-
Disordered atomic positions affect crystallinity but do not compromise stability .
Metabolic Oxidation Pathways
Ebastine undergoes hepatic metabolism primarily via cytochrome P450 (CYP3A4):
Enzyme Interactions :
| Enzyme | Effect on Ebastine Metabolism |
|---|---|
| CYP3A4 | Increased clearance (inducers) |
| CYP2D6 | Minor role (polymorphic variants) |
Purification and Stability
-
Solvent Systems : Ethyl acetate/methanol for crystallization (≥99.9% purity) .
-
Thermal Stability : Melting point ~86°C, stable at 60–85°C during drying .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction pH (workup) | 2–3 (acidic), 7–9 (basic) |
| Drying Temperature | 60–85°C |
属性
CAS 编号 |
97928-20-6 |
|---|---|
分子式 |
C36H43NO6 |
分子量 |
585.7 g/mol |
IUPAC 名称 |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
JJUCFZIMLBNQQR-WLHGVMLRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















